5-ニトロ-1,3-ベンゾキサゾール-2-カルバルデヒド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

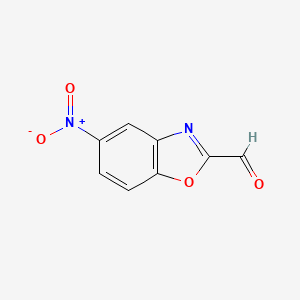

5-Nitro-1,3-benzoxazole-2-carbaldehyde is an organic compound with the molecular formula C8H4N2O4 and a molecular weight of 192.13 g/mol . It is a derivative of benzoxazole, characterized by the presence of a nitro group at the 5-position and an aldehyde group at the 2-position of the benzoxazole ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

科学的研究の応用

5-Nitro-1,3-benzoxazole-2-carbaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

Target of Action

Benzoxazole derivatives, a class of compounds to which 5-nitro-1,3-benzoxazole-2-carbaldehyde belongs, are known to target various enzymes or proteins such as dna topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc, that are involved in the pathway of disease formation and proliferation .

Mode of Action

Benzoxazole derivatives are known to interact with their targets, leading to changes in the normal functioning of these targets, thereby exerting their therapeutic effects .

Biochemical Pathways

Benzoxazole derivatives are known to affect various biochemical pathways depending on their specific targets .

Result of Action

Benzoxazole derivatives are known to have a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .

生化学分析

Biochemical Properties

Benzoxazole derivatives have been shown to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Cellular Effects

Benzoxazole derivatives have been shown to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .

Molecular Mechanism

Benzoxazole derivatives have been shown to interact efficiently with biological targets . For instance, some benzoxazole derivatives showed inhibitory effects against DNA topoisomerases I and IIα .

Temporal Effects in Laboratory Settings

It is known that the compound is stored at 4 degrees Celsius and has a purity of 95% .

Metabolic Pathways

Benzoxazole derivatives have been shown to exhibit a wide range of pharmacological activities, suggesting they may interact with various enzymes and cofactors .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1,3-benzoxazole-2-carbaldehyde typically involves the nitration of 1,3-benzoxazole followed by formylation. One common method includes the nitration of 1,3-benzoxazole using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitro-1,3-benzoxazole is then subjected to formylation using a Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the 2-position .

Industrial Production Methods

Industrial production methods for 5-Nitro-1,3-benzoxazole-2-carbaldehyde are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

5-Nitro-1,3-benzoxazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 5-Nitro-1,3-benzoxazole-2-carboxylic acid.

Reduction: 5-Amino-1,3-benzoxazole-2-carbaldehyde.

Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

類似化合物との比較

Similar Compounds

5-Nitro-1,2-benzisoxazole: Similar structure but with an isoxazole ring instead of a benzoxazole ring.

5-Nitro-2-benzoxazolinone: Contains a benzoxazolinone ring with a nitro group at the 5-position.

5-Nitro-1,3-benzothiazole-2-carbaldehyde: Similar structure but with a benzothiazole ring instead of a benzoxazole ring.

Uniqueness

5-Nitro-1,3-benzoxazole-2-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the benzoxazole ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.

生物活性

5-Nitro-1,3-benzoxazole-2-carbaldehyde is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antitumor, antioxidant, and other pharmacological effects.

Chemical Structure and Properties

5-Nitro-1,3-benzoxazole-2-carbaldehyde features a nitro group at the 5-position and an aldehyde group at the 2-position of the benzoxazole ring. Its molecular formula is C8H6N2O3 with a molecular weight of approximately 178.14 g/mol. The unique arrangement of functional groups contributes to its reactivity and biological properties.

Benzoxazole derivatives, including 5-nitro-1,3-benzoxazole-2-carbaldehyde, interact with various biological targets such as:

- DNA Topoisomerases : Involved in DNA replication and transcription.

- Protein Kinases : Key regulators in cell signaling pathways.

- Histone Deacetylases : Affect gene expression.

- Cyclooxygenases : Involved in inflammation and pain pathways.

These interactions lead to alterations in normal cellular functions, which can result in therapeutic effects against diseases.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For example:

- Minimum Inhibitory Concentration (MIC) values for various strains are summarized in the table below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 - 30 |

| Escherichia coli | 10 - 20 |

| Candida albicans | 5 - 15 |

These values indicate that 5-nitro-1,3-benzoxazole-2-carbaldehyde has a promising spectrum of antimicrobial activity compared to standard drugs .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines such as:

- HepG2 (liver cancer)

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

The IC50 values for these cell lines range from approximately 2.14μM to 19.34μM, demonstrating significant cytotoxic effects .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted by Pottorf et al., a series of benzoxazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that 5-nitro-1,3-benzoxazole-2-carbaldehyde displayed superior activity against drug-resistant strains of Candida albicans, with MIC values lower than those of fluconazole .

Case Study 2: Antitumor Properties

A recent investigation into the antiproliferative effects of benzoxazole derivatives revealed that compounds similar to 5-nitro-1,3-benzoxazole-2-carbaldehyde induced apoptosis in cancer cells through caspase activation and cell cycle arrest at the G2/M phase .

特性

IUPAC Name |

5-nitro-1,3-benzoxazole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4/c11-4-8-9-6-3-5(10(12)13)1-2-7(6)14-8/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCAUYTYJXOCBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。